molecular formula C23H25N3O4 B12169812 N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12169812
M. Wt: 407.5 g/mol
InChI Key: DEDLPDFPYKERBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl intermediate, which is then reacted with an aminoethyl group. The final step involves the coupling of this intermediate with 1-methyl-1H-indole-2-carboxamide under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is unique due to its combined benzodioxepin and indole structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

N-[2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C23H25N3O4/c1-26-18-6-3-2-5-17(18)15-19(26)23(28)25-10-9-24-22(27)14-16-7-8-20-21(13-16)30-12-4-11-29-20/h2-3,5-8,13,15H,4,9-12,14H2,1H3,(H,24,27)(H,25,28)

InChI Key

DEDLPDFPYKERBE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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